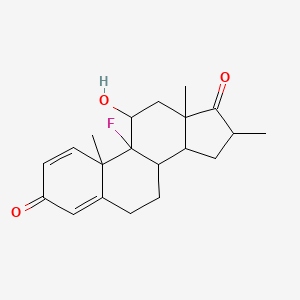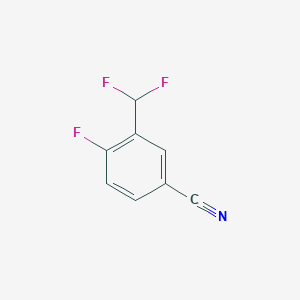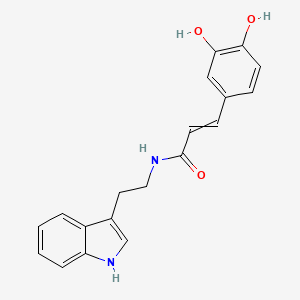
APDye 488 TFP ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
APDye 488 TFP ester is a green-emitting, amine-reactive fluorescent dye. It is commonly used to label proteins, antibodies, amine-modified oligonucleotides, and other amine-containing biomolecules. The dye is known for its high photostability and fluorescence quantum yield, making it a valuable tool in various biological and chemical research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
APDye 488 TFP ester is synthesized through a series of chemical reactions involving the introduction of a tetrafluorophenyl (TFP) ester group to the dye molecule. The TFP ester is an activated ester that reacts with primary amines to form stable amide bonds. The synthesis typically involves the following steps:
Activation of the dye molecule: The dye molecule is activated by introducing the TFP ester group.
Reaction with primary amines: The activated dye reacts with primary amines under basic conditions (pH 7-9) to form stable amide bonds.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research applications .
Análisis De Reacciones Químicas
Types of Reactions
APDye 488 TFP ester primarily undergoes substitution reactions, where the TFP ester group reacts with primary amines to form amide bonds. This reaction is highly efficient and occurs under mild conditions (pH 7-9) .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues in proteins, amine-modified oligonucleotides)
Conditions: Basic pH (7-9), aqueous or organic solvents (e.g., water, DMSO, DMF)
Major Products
The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the covalent attachment of the dye to the biomolecule .
Aplicaciones Científicas De Investigación
APDye 488 TFP ester is widely used in various scientific research fields, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to label and visualize proteins, antibodies, and nucleic acids.
Medicine: Utilized in diagnostic assays and therapeutic research to track and monitor biological processes.
Industry: Applied in the development of biosensors and other analytical tools for detecting and quantifying biomolecules
Mecanismo De Acción
APDye 488 TFP ester exerts its effects through the formation of stable amide bonds with primary amines. The TFP ester group reacts with the amine groups in biomolecules, resulting in the covalent attachment of the dye. This covalent bond ensures that the dye remains attached to the biomolecule, allowing for accurate and stable labeling. The fluorescence of the dye is then used to visualize and track the labeled biomolecules in various research applications .
Comparación Con Compuestos Similares
APDye 488 TFP ester is similar to other green-emitting fluorescent dyes, such as:
- Alexa Fluor 488 TFP ester
- DyLight 488
- Fluorescein
- Oregon Green 488
Uniqueness
This compound is unique due to its high photostability and fluorescence quantum yield. It also offers better resistance to spontaneous hydrolysis during conjugation reactions compared to succinimidyl esters, resulting in more efficient and reproducible labeling of biopolymers .
Propiedades
Fórmula molecular |
C27H14F4N2O11S2 |
|---|---|
Peso molecular |
682.5 g/mol |
Nombre IUPAC |
6-amino-3-azaniumylidene-9-[2-carboxy-4-(2,3,5,6-tetrafluorophenoxy)carbonylphenyl]-5-sulfoxanthene-4-sulfonate |
InChI |
InChI=1S/C27H14F4N2O11S2/c28-14-8-15(29)20(31)23(19(14)30)44-27(36)9-1-2-10(13(7-9)26(34)35)18-11-3-5-16(32)24(45(37,38)39)21(11)43-22-12(18)4-6-17(33)25(22)46(40,41)42/h1-8,32H,33H2,(H,34,35)(H,37,38,39)(H,40,41,42) |
Clave InChI |
CADVXTIROSJETA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)OC2=C(C(=CC(=C2F)F)F)F)C(=O)O)C3=C4C=CC(=[NH2+])C(=C4OC5=C3C=CC(=C5S(=O)(=O)O)N)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid](/img/structure/B13712265.png)
![Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13712272.png)

![1-Bromo-8-chlorodibenzo[b,d]thiophene](/img/structure/B13712275.png)

![5-(Chloromethoxy)benzo[d][1,3]dioxole](/img/structure/B13712294.png)



